molecular formula C11H10ClN7 B2530275 N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide CAS No. 307340-96-1

N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide

Cat. No.: B2530275
CAS No.: 307340-96-1
M. Wt: 275.7
InChI Key: BCJNALWCCGZNST-UHFFFAOYSA-N
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Description

N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide (CAS 307340-96-1) is a valuable chemical reagent for research and development, particularly in the field of medicinal chemistry. With a molecular formula of C11H10ClN7 and a molecular weight of 275.70 g/mol, this compound features a hybrid structure combining pyrazole and pyridazine heterocycles, which are established scaffolds in the design of bioactive molecules . The presence of these privileged structures makes it a promising intermediate for synthesizing novel compounds targeting various biological pathways. Pyrazolo-pyridazine derivatives have demonstrated significant potential in pharmaceutical research, showing cytotoxic activity against several cancer cell lines, including HepG-2, HCT-116, and MCF-7 . Furthermore, such derivatives have been investigated as kinase inhibitors, targeting enzymes like EGFR and CDK-2/cyclin A2, which are critical in cell cycle regulation and signaling cascades . Researchers can utilize this compound to explore its mechanism of action and its effects on cellular parameters such as Bax, Bcl-2, caspase-3, and p53 levels . It is supplied with a guaranteed purity of 90% or higher. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNALWCCGZNST-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=NN=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the cyano and chloropyridazine moieties is particularly noteworthy, as these groups are often associated with various pharmacological effects.

Molecular Formula: C12H12ClN5O
Molecular Weight: 263.71 g/mol
CAS Number: [insert CAS number if available]

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Interaction with Receptors: The structural components allow for potential interactions with various receptors, which could modulate physiological responses.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties against certain pathogens.

Antimicrobial Activity

A study conducted on related pyrazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A16S. aureus
Compound B32E. coli
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays on cancer cell lines revealed that compounds structurally related to this compound exhibited significant antiproliferative effects. For example, a derivative demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives, including our compound of interest. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain modifications to the pyrazole ring enhanced efficacy, suggesting a structure-activity relationship worth exploring further .

Scientific Research Applications

Antifungal Activity

Recent studies have investigated the antifungal properties of compounds related to the pyrazole structure, including derivatives of N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide. For instance, a series of compounds with similar scaffolds demonstrated significant antifungal activity against various strains of Candida, showing minimum inhibitory concentrations (MIC) lower than those of standard treatments like fluconazole .

Neuroactive Properties

The compound's structural analogs have been explored for their neuroactive properties, particularly as GABA_A receptor modulators. One notable derivative was found to be a potent positive allosteric modulator at both synaptic and extrasynaptic receptor subtypes, suggesting potential applications in treating neurological disorders such as major depressive disorder and essential tremor .

Anticancer Potential

Research has also focused on the anticancer potential of pyrazole derivatives. Compounds incorporating the pyrazole structure have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Herbicidal Activity

Compounds similar to this compound have been evaluated for herbicidal activity. The incorporation of cyano and chloropyridazine groups has been linked to enhanced herbicidal efficacy against various weed species, providing a potential avenue for developing new herbicides that are more effective than existing options.

Insecticidal Properties

Insecticidal properties have also been explored with derivatives of this compound. Studies indicate that certain structural modifications can lead to increased potency against agricultural pests, thereby contributing to integrated pest management strategies.

Synthesis and Evaluation of Antifungal Compounds

A study synthesized a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives, which included components related to the target compound. These were evaluated for antifungal activity against clinical strains and showed promising results, with some exhibiting higher efficacy than traditional antifungals .

Development of Neuroactive Steroids

Another case study focused on a derivative that modulates GABA_A receptors effectively. This compound underwent clinical trials for postpartum depression and other mood disorders, illustrating the therapeutic potential of pyrazole derivatives in mental health treatment .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameStructureMIC (µg/mL)Target Organism
Compound AStructure A≤ 25Candida albicans
Compound BStructure B≤ 20Rhodotorula mucilaginosa

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CColon Cancer15
Compound DBreast Cancer10

Chemical Reactions Analysis

Nucleophilic Substitution at Chloropyridazinyl Group

The 6-chloropyridazinyl moiety undergoes nucleophilic displacement reactions under basic conditions. This reactivity is exploited to generate derivatives with enhanced solubility or biological activity.

ReactantConditionsProductYieldSource
Sodium methoxideEthanol, reflux (4 h)Methoxy-pyridazinyl derivative78%
Hydrazine hydrateDMF, 80°C (6 h)Hydrazino-pyridazinyl analog65%
PiperidineDichloroethane, 60°C (3 h)Piperidinyl-substituted compound82%

Key observation: Steric hindrance from the pyrazole ring slows substitution kinetics compared to simpler chloropyridazines .

Cycloaddition Reactions

The electron-deficient pyrazole ring participates in [3+2] cycloadditions, particularly with nitrile oxides or azides.

DipolarophileConditionsCycloadduct StructureRegioselectivitySource
Benzoyl nitrile oxideToluene, 110°C (12 h)Pyrazolo[1,2-d][1,2,] triazole>95% C4-position
Phenyl azideCu(I) catalyst, 25°C (24 h)Pyrazolo[1,5-a]tetrazole87% yield

Mechanistic note: The cyano group at C4 directs cycloaddition to the C5 position via electronic effects .

Imidoformamide Functionalization

The N,N-dimethylimidoformamide group undergoes hydrolysis and condensation reactions:

Hydrolysis

ReagentConditionsProductApplicationSource
6M HClReflux (8 h)Pyrazole-5-carboxylic acidCoordination complexes
NaOH (20% aq.)80°C (4 h)Dimethylamine + Formamide derivativeIntermediate

Condensation

Carbonyl CompoundCatalystProductNotesSource
BenzaldehydeAcOH, 120°C (6 h)Schiff base derivativeCrystallizes in EtOAc
AcetylacetoneCe(SO4)2 (5 mol%)Enaminone-linked hybridGreen chemistry approach

Cyano Group Transformations

The C4-cyano group participates in:

Reaction TypeReagent/ConditionsProductCharacterization DataSource
ReductionH2 (1 atm)/Raney Ni, EtOHAminomethyl-pyrazole1H^1H-NMR δ 2.45 (s, 2H)
HydrolysisH2SO4 (conc.), 100°C (2 h)Carboxamide derivativeIR: 1670 cm⁻¹ (C=O stretch)

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltSolvent/TimeComplex StructureStabilitySource
Cu(NO3)2·3H2OMeOH, 25°C (1 h)[Cu(L)2(H2O)2]·2H2OStable ≤200°C
PdCl2DMF, 70°C (3 h)Square-planar Pd(II) complexCatalytic C-C coupling

Critical Analysis of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but promote side reactions in cycloadditions .

  • Temperature Sensitivity : Imidoformamide hydrolysis requires strict temperature control (<100°C) to avoid decomposition.

  • Catalyst Efficiency : Ce(SO4)2 outp

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound 1-(6-Chloropyridazin-3-yl), 4-cyano, 5-(N,N-dimethylimidoformamide) C₁₄H₁₂ClN₇O High polarity due to cyano and pyridazine groups; potential bioactivity
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide 1-Phenyl, 4-cyano, 5-(N,N-dimethylimidoformamide) C₁₃H₁₂N₆O Lower molecular weight (276.3 g/mol); phenyl group enhances lipophilicity
N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide 1-Methyl, 4-cyano, 5-(N,N-dimethylimidoformamide) C₈H₁₁N₅ Simplified structure (177.2 g/mol); methyl group improves solubility
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Phenyl, 4-cyano, 5-carboxamide C₂₁H₁₅ClN₆O Higher melting point (133–135°C); carboxamide instead of imidoformamide
1-(6-Chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide 1-(6-Chloropyridazin-3-yl), 4-carboxamide, 5-CF₃ C₁₄H₉ClF₃N₅O₂ Increased hydrophobicity due to trifluoromethyl group

Physicochemical Properties

  • Melting Points : Carboxamide derivatives (e.g., compound 3a) exhibit higher melting points (133–183°C) compared to imidoformamide analogs, likely due to stronger hydrogen-bonding capacity .
  • Synthetic Yields: Imidoformamide derivatives (e.g., N′-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide) are synthesized in moderate yields (60–70%), comparable to carboxamide derivatives .
  • Solubility : The 6-chloropyridazine group in the target compound may reduce solubility in polar solvents compared to phenyl or methyl-substituted analogs .

Spectroscopic Data

  • ¹H-NMR : Pyrazole protons in imidoformamide derivatives resonate at δ ~8.12 ppm, similar to carboxamide analogs. The N,N-dimethyl group typically appears as a singlet at δ ~2.6–3.0 ppm .
  • IR Spectroscopy: The cyano group (C≡N) in the target compound and analogs shows a strong absorption band near 2230 cm⁻¹, while imidoformamide C=N stretches appear at ~1636 cm⁻¹ .

Q & A

Q. What are the standard synthetic routes for N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide?

The synthesis involves multi-step reactions, typically starting with heterocyclic coupling between pyridazine and pyrazole precursors. Key steps include:

  • Chloropyridazine activation : Reacting 6-chloropyridazine with a pyrazole intermediate under reflux in polar aprotic solvents (e.g., ethanol or dichloroethane) .
  • Functionalization : Introducing the cyano group and imidoformamide moiety via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like K₂CO₃ .
  • Purification : Recrystallization or column chromatography to isolate the final compound .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially distinguishing pyridazine and pyrazole protons .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical ~273.7 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves bond lengths/angles and spatial conformation .

Q. What are the key physicochemical properties of this compound?

  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to cyano and amide groups .
  • Melting Point : Requires experimental determination (predicted >200°C based on analogous pyrazole derivatives) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent Effects : Replace ethanol with dimethyl sulfoxide (DMSO) to enhance nucleophilicity in coupling steps .
  • Catalytic Systems : Screen Pd-based catalysts for cross-coupling efficiency or employ microwave-assisted synthesis to reduce reaction time .
  • pH Control : Maintain neutral pH during imidoformamide formation to minimize side reactions .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .

Q. What experimental models are suitable for evaluating its biological activity, and how do structural modifications affect efficacy?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination). The cyano group enhances membrane penetration, while chloropyridazine improves target binding .
  • Enzyme Inhibition Studies : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays. The dimethylimidoformamide moiety may act as a hydrogen-bond acceptor .
  • SAR Analysis : Modify the pyrazole 4-position (e.g., replace cyano with nitro) to assess impact on bioactivity .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

  • Validate Assay Conditions : Replicate studies under standardized protocols (e.g., identical bacterial strains, nutrient media) .
  • Computational Modeling : Perform molecular docking to compare binding affinities across analogs and identify critical interactions (e.g., π-π stacking with pyridazine) .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish intrinsic activity from experimental variability .

Q. What strategies can mitigate challenges in characterizing reactive intermediates during synthesis?

  • Low-Temperature Trapping : Use cryogenic NMR (−40°C) to stabilize transient intermediates .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track reaction pathways via MS/MS .
  • Computational Chemistry : DFT calculations predict intermediate stability and reaction kinetics .

Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) in solid-state formulations .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~2.1), blood-brain barrier permeability, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to optimize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.